(R)-4-methyl-2-(pyrrolidin-2-yl)thiazole
CAS No.:
Cat. No.: VC14045130
Molecular Formula: C8H12N2S
Molecular Weight: 168.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2S |
|---|---|
| Molecular Weight | 168.26 g/mol |
| IUPAC Name | 4-methyl-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole |
| Standard InChI | InChI=1S/C8H12N2S/c1-6-5-11-8(10-6)7-3-2-4-9-7/h5,7,9H,2-4H2,1H3/t7-/m1/s1 |
| Standard InChI Key | JRYSNDSTDPDJKN-SSDOTTSWSA-N |
| Isomeric SMILES | CC1=CSC(=N1)[C@H]2CCCN2 |
| Canonical SMILES | CC1=CSC(=N1)C2CCCN2 |
Introduction
Structural Characteristics and Chemical Properties
The molecular framework of (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole comprises a thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) substituted at position 2 with a pyrrolidine ring and at position 4 with a methyl group. The pyrrolidine moiety introduces chirality, with the (R)-enantiomer exhibiting distinct physicochemical and biological properties compared to its (S)-counterpart.
Electronic and Steric Features
The thiazole ring’s aromaticity arises from delocalized π-electrons, enabling resonance stabilization and electrophilic substitution reactions. The methyl group at position 4 enhances steric bulk, potentially influencing binding interactions in biological systems. Meanwhile, the pyrrolidine ring contributes basicity due to its secondary amine, which can participate in hydrogen bonding or protonation under physiological conditions .
Stereochemical Considerations
The (R)-configuration of the pyrrolidine substituent is critical for asymmetric synthesis and enantioselective biological activity. Resolution techniques, such as chiral tartrate salt formation (e.g., L-tartaric acid for (R)-enantiomers), are often employed to isolate the desired stereoisomer .
Synthetic Methodologies
Thiazole Ring Formation
The Hantzsch thiazole synthesis is a classical approach, involving the reaction of α-halo carbonyl compounds with thioamides. For example, α-bromopropanone reacts with thioacetamide in the presence of triethylamine to yield thiazole intermediates . Adapting this method, 4-methylthiazole derivatives can be synthesized by substituting α-halo ketones with methyl-bearing precursors.
Example Reaction:
Key Steps:
-
Hydrogenation:
-
Chiral Resolution:
Coupling Reactions
The final assembly involves coupling the pyrrolidine and thiazole subunits. A nucleophilic substitution reaction between 2-aminothiazole derivatives and halogenated pyrrolidines is a common strategy. For example, 4-methyl-2-aminothiazole reacts with (R)-2-(bromomethyl)pyrrolidine under basic conditions to form the target compound .
Comparative Analysis with Related Compounds
To contextualize its uniqueness, we compare (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole with structurally similar molecules:
| Compound | Structural Features | Key Differences |
|---|---|---|
| 4-Methylthiazole | Thiazole with methyl at C4 | Lacks pyrrolidine; simpler pharmacology |
| 2-(Pyrrolidin-2-yl)thiazole | Thiazole with pyrrolidine at C2 | No methyl group; altered steric profile |
| Meloxicam | Thiazole fused with benzothiazine | Anti-inflammatory; COX-2 inhibition |
| Ritonavir | Thiazole in peptidomimetic structure | Antiretroviral; HIV protease inhibition |
Applications in Drug Development and Beyond
Medicinal Chemistry
The compound’s scaffold serves as a versatile building block for:
-
Antiviral Agents: Thiazoles inhibit viral proteases (e.g., ritonavir for HIV) .
-
Antidepressants: Pramipexole analogs modulate monoamine transporters .
-
Antiparasitics: Thiadiazol-amine derivatives show efficacy against filarial nematodes .
Material Science
Conjugated thiazole-pyrrolidine systems exhibit optoelectronic properties suitable for organic semiconductors or light-emitting diodes (LEDs) .
Future Perspectives
Despite its promise, gaps remain in understanding (R)-4-methyl-2-(pyrrolidin-2-yl)thiazole’s full potential. Recommended research directions include:
-
In Vivo Efficacy Studies: Validate preclinical activity in animal models of infection or cancer.
-
Structure-Activity Relationship (SAR): Systematically modify substituents to optimize potency and selectivity.
-
Synthetic Scalability: Develop cost-effective enantioselective routes for industrial production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume